molecular formula C14H16N2OS B8771980 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone

Cat. No.: B8771980
M. Wt: 260.36 g/mol
InChI Key: IHEYCXATLMSWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C14H16N2OS It is known for its unique structure, which includes a benzothiazole ring attached to a piperidine ring via an ethanone linkage

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that begins with the preparation of the benzothiazole ring

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and purity.

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The benzothiazole and piperidine rings can undergo substitution reactions with various reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[4-(2-benzothiazolyl)-1-piperidinyl]Methanone and 1-[4-(2-benzothiazolyl)-1-piperidinyl]Propanone share structural similarities.

    Uniqueness: The ethanone linkage in this compound provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H16N2OS/c1-10(17)16-8-6-11(7-9-16)14-15-12-4-2-3-5-13(12)18-14/h2-5,11H,6-9H2,1H3

InChI Key

IHEYCXATLMSWDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.43 g of 1-acetylpiperidine-4-carboxylic acid and 1.05 g of 2-aminothiophenol was added 5 mL of polyphosphoric acid. After stirring at 110° C. for 18 hours, the reaction was cooled to 40° C. The syrup was poured onto ice and water was added to keep the solution temperature below 10° C. The resulting dark brown solution was basified with ammonium hydroxide. Aqueous phase was extracted with EtOAC (3×). The combined organic phases were washed with brine and dried over anhydrous MgSO4. Concentration under reduced pressure afforded 1.41 g of the title compound as a solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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